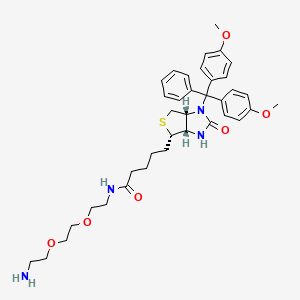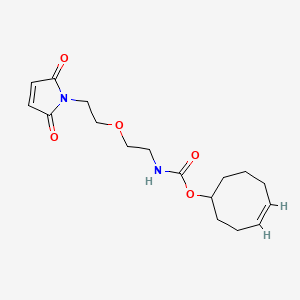
TCO-PEG1-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG1-NHS ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic PEG spacer increases water solubility and reduces steric hindrance during ligation, while the NHS ester reacts with primary amines to form stable amide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-NHS ester typically involves the following steps:
Preparation of TCO-PEG1: The trans-cyclooctene moiety is first attached to a polyethylene glycol spacer.
Activation with NHS: The PEGylated TCO is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of TCO-PEG1 are prepared using automated reactors.
Purification: The product is purified using techniques such as column chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG1-NHS ester primarily undergoes the following types of reactions:
Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Cycloaddition: The TCO moiety can undergo bioorthogonal cycloaddition reactions with tetrazine-tagged molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in a neutral or slightly basic buffer (pH 7-9).
Cycloaddition: Tetrazine derivatives are used as reagents, and the reaction is highly specific and rapid.
Major Products Formed
Aplicaciones Científicas De Investigación
TCO-PEG1-NHS ester has a wide range of applications in scientific research:
Bioconjugation: Used for labeling antibodies, proteins, and peptides for various assays and imaging techniques.
Drug Delivery: Employed in the development of targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Molecular Imaging: Utilized in molecular imaging techniques for tracking and visualizing biological processes.
Material Science: Applied in the synthesis of advanced materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of TCO-PEG1-NHS ester involves:
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG-NHS ester: Contains an azido group instead of a TCO moiety.
Mal-PEG-NHS ester: Contains a maleimide group instead of a TCO moiety.
Uniqueness
TCO-PEG1-NHS ester is unique due to its combination of a TCO moiety and an NHS ester, which allows for both bioorthogonal cycloaddition reactions and stable amide bond formation. This dual functionality makes it highly versatile for various bioconjugation and labeling applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O7/c21-15-8-9-16(22)20(15)27-17(23)10-12-25-13-11-19-18(24)26-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,19,24)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPUHTVQRQJIEC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)












